N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 1,2-dihydropyridinone core substituted with a piperidine-1-sulfonyl group at position 5 and an acetamide-linked 3-fluoro-4-methylphenyl moiety. The fluorine and methyl groups on the phenyl ring enhance metabolic stability and modulate lipophilicity, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-14-5-6-15(11-17(14)20)21-18(24)13-22-12-16(7-8-19(22)25)28(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRRAWUIJOHOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound with a complex structure that includes a fluorinated aromatic ring and a piperidine sulfonyl group, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter receptors and enzyme inhibition.
- Molecular Formula : C19H22FN3O4S
- Molecular Weight : 407.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurological processes. The presence of the fluorine atom enhances its metabolic stability and biological activity, making it a candidate for drug development aimed at treating neurological disorders.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : It interacts with neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.
- Analgesic Effects : There is evidence suggesting its potential use as an analgesic agent due to its interaction with pain pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same class. For instance:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of specific neurotransmitter receptors by compounds structurally related to this compound. |
| Study B | Reported anti-inflammatory effects in animal models, supporting the hypothesis of its therapeutic potential in inflammatory diseases. |
| Study C | Evaluated analgesic properties through behavioral assays, indicating a reduction in pain response compared to control groups. |
Comparative Analysis with Related Compounds
The unique structure of this compound can be compared with other compounds exhibiting similar biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound X | Similar fluorinated structure | Neurotransmitter receptor modulation |
| Compound Y | Contains piperidine moiety | Anti-inflammatory effects |
| Compound Z | Different substitution pattern | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following compounds share the 1,2-dihydropyridinone-acetamide scaffold but differ in substituents:
Key Observations:
Phenyl Ring Substitutions: The target compound’s 3-fluoro-4-methylphenyl group increases steric bulk and lipophilicity compared to the 4-fluorophenyl analog . This may enhance membrane permeability but reduce solubility.
Sulfonamide Group :
- Piperidine (6-membered ring) in the target compound and its 4-fluorophenyl analog provides conformational flexibility, favoring interactions with deeper hydrophobic pockets in enzymes.
- Pyrrolidine (5-membered ring) in the 3-methylphenyl derivative introduces ring strain, possibly altering binding kinetics or selectivity.
Q & A
Q. Methodological Approach :
- NMR Spectroscopy :
- 1H/13C NMR : Verify aromatic proton environments (e.g., 3-fluoro-4-methylphenyl group at δ 6.8–7.2 ppm) and sulfonyl group integration .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydropyridinone and piperidine regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out halogen loss (common with fluorine substituents) .
- HPLC-PDA : Assess purity (>95%) and detect trace intermediates .
Data Contradiction Example : Discrepancies in melting points between batches may indicate polymorphic forms or residual solvents, necessitating X-ray crystallography for definitive confirmation .
What stability challenges arise during storage and handling?
The compound is sensitive to:
- Hydrolysis : The sulfonyl group and acetamide bond degrade under acidic/basic conditions. Store in inert atmospheres (N2) at –20°C .
- Photooxidation : The dihydropyridinone ring may oxidize upon UV exposure. Use amber vials and minimize light exposure during experiments .
Advanced Mitigation : Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways using LC-MS to identify byproducts .
How can researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Structural Analogues : Compare activity with related compounds (Table 1):
| Compound | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| Analog A | 4-Methylphenyl vs. 3-fluorophenyl | 10x lower IC50 for kinase X | |
| Analog B | Piperidine vs. pyrrolidine sulfonyl | Improved solubility but reduced potency |
Resolution : Use isothermal titration calorimetry (ITC) to validate target binding affinity and rule off-target effects .
What computational strategies predict target interactions for mechanistic studies?
- Molecular Docking : Prioritize targets (e.g., kinases, GPCRs) by simulating binding to the sulfonyl-acetamide pharmacophore .
- MD Simulations : Assess conformational stability of the dihydropyridinone ring in aqueous vs. lipid environments .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 3-fluoro group) with bioactivity trends .
Validation : Pair computational predictions with SPR (surface plasmon resonance) to quantify binding kinetics .
How to address solubility limitations in in vivo studies?
The compound’s logP (~3.5) suggests moderate hydrophobicity. Strategies include:
- Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Nanoparticle Formulation : Use PEGylated liposomes to improve bioavailability .
- Co-solvent Systems : Test DMSO/PBS (1:4) or cyclodextrin complexes for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
